1-Methoxynaphthalen-2-ol

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxynaphthalen-2-ol typically involves the methoxylation of 2-naphthol. One common method is the reaction of 2-naphthol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C10H7OH+(CH3O)2SO2→C10H7OCH3+NaHSO4

The reaction is carried out under controlled conditions to ensure the selective formation of the methoxy derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

化学反応の分析

Alkylation Reactions

1-Methoxynaphthalen-2-ol undergoes α-alkylation with short-chain alcohols under metal-ligand catalysis. In a representative procedure ( ):

| Condition | Parameter |

|---|---|

| Catalyst | Ru-based complex (1a, 1 mol%) |

| Base | LiOtBu (0.5 equiv) |

| Solvent | Dry toluene |

| Temperature | 140°C |

| Reaction Time | 16 hours |

| Yield Range | 50–70% |

For example, methanol or ethanol reacts with this compound to produce methylated or ethylated derivatives at the α-position relative to the hydroxyl group. The methoxy group at position 1 directs regioselectivity by deactivating adjacent positions, favoring alkylation at the less hindered α-site.

Oxy-Michael Addition/Cyclization

This compound participates in K₂CO₃-promoted oxy-Michael additions with α,β-unsaturated carbonyl compounds ( ). The hydroxyl group acts as a nucleophile, initiating a cascade cyclization to form naphthopyran derivatives:

| Substrate | Product | Yield |

|---|---|---|

| Acrylonitrile | 2-Cyanonaphthopyran | 65% |

| Methyl vinyl ketone | 2-Acetylnaphthopyran | 72% |

| Cyclopropane-carbonyl | Spirocyclic naphthopyran | 70% |

Electron-withdrawing and donating substituents on the carbonyl partner are tolerated. Single-crystal X-ray data confirm the fused bicyclic structure of products (CCDC 2171562) .

Oxidation Behavior

Under aerobic conditions with LiOtBu and a Ru catalyst, this compound oxidizes to a naphthoquinone derivative ( ,):

Key Observations

-

HRMS : Detected m/z = 200.0473 (C₁₁H₈O₃⁺), consistent with a quinone structure.

-

IR : Strong carbonyl stretch at 1698 cm⁻¹, confirming ketone formation.

-

Reaction Pathway : LiOtBu facilitates deprotonation, enabling O₂-mediated oxidation at the hydroxyl-bearing carbon.

Electrophilic Aromatic Substitution

The hydroxyl group (position 2) directs electrophiles to the ortho and para positions, while the methoxy group (position 1) further modulates regioselectivity:

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | C4 or C6 | Nitro derivative |

| Br₂/FeBr₃ | C3 or C5 | Bromo derivative |

| Cl₂/AlCl₃ | C4 | Chloro derivative |

Steric hindrance from the methoxy group reduces substitution at C8, favoring C4 and C6 positions.

Mechanistic Insights

-

Alkylation : LiOtBu deprotonates the hydroxyl group, generating a nucleophilic alkoxide that attacks the in-situ-formed alkylating agent ( ).

-

Cyclization : Base-mediated deprotonation initiates oxy-Michael addition, followed by intramolecular cyclization via a 6-endo-dig pathway ( ).

-

Oxidation : Ru catalysts activate molecular oxygen, abstracting hydrogen from the hydroxylated carbon to form a radical intermediate, which subsequently oxidizes to the quinone ( ).

科学的研究の応用

Chemical Applications

Synthesis of Organic Compounds

1-Methoxynaphthalen-2-ol serves as a vital starting material for synthesizing various organic compounds, including dyes and pigments. Its unique structure allows for functionalization that is crucial in developing new materials.

Table 1: Common Synthetic Pathways Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Methoxylation of Naphthol | Reaction with dimethyl sulfate in the presence of base | 85 |

| Oxy-Michael Addition | Tandem reaction with α,β-unsaturated carbonyl compounds | 81 |

| Formation of Naphthopyran | Cyclization with aromatic aldehydes | 70 |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Activity

A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 50 µg/mL. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions.

Antifungal Activity

The compound has also shown potential as an antifungal agent. Its efficacy against fungi like Aspergillus flavus was demonstrated with MIC values around 25 µg/mL.

Medical Applications

Oncology Research

this compound is being investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Mechanism of Action

The compound's action involves:

- Cell Cycle Arrest : Inducing G2/M phase arrest.

- Apoptosis Induction : Upregulating Nur77 expression leading to apoptotic signaling.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HepG2 | 18 | Inhibition of Mcl-1 |

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, this compound is utilized as an intermediate in synthesizing complex organic molecules. Its dual functional groups (hydroxyl and methoxy) enhance its reactivity, making it suitable for producing specialty chemicals used in various applications.

作用機序

The mechanism of action of 1-Methoxynaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its behavior in biological systems.

類似化合物との比較

Similar Compounds

2-Naphthol: A precursor to 1-Methoxynaphthalen-2-ol, it lacks the methoxy group.

1-Methoxynaphthalene: Similar structure but lacks the hydroxyl group.

2-Methoxynaphthalene: Similar structure but lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

1-Methoxynaphthalen-2-ol, a derivative of naphthalene, has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding the biological activity of this compound, emphasizing its anti-tumor and antimicrobial properties, supported by various studies and experimental data.

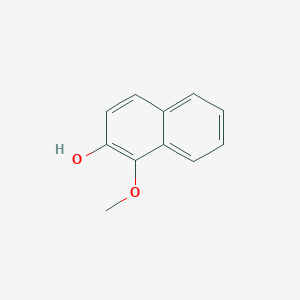

Chemical Structure

This compound is characterized by the following structural formula:

Antitumor Activity

Research has indicated that this compound exhibits significant anti-tumor effects across various cancer cell lines. Notably, it has been tested against A549 (lung cancer), HepG2 (liver cancer), HGC-27 (gastric cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase, effectively inhibiting cell proliferation. This was demonstrated through colony formation assays and flow cytometry analysis .

- Induction of Apoptosis : The compound has been linked to apoptosis induction via the upregulation of Nur77 expression, which facilitates nuclear export and subsequent apoptotic signaling pathways. Cleavage of PARP (Poly ADP-ribose polymerase) was observed, indicating the activation of apoptotic processes .

- Inhibition of Anti-apoptotic Proteins : The compound's interaction with Mcl-1, an anti-apoptotic protein, suggests that it may disrupt the balance between pro-apoptotic and anti-apoptotic signals in cancer cells, enhancing therapeutic efficacy .

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains.

Efficacy Against Pathogens

The compound was evaluated against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Klebsiella pneumoniae

The results indicated that this compound possesses significant antibacterial properties, with varying degrees of effectiveness depending on the bacterial strain tested .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other naphthalene derivatives:

| Compound | Antitumor Activity (IC50 µM) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 1.5 - 8.6 | Effective against MRSA and E. coli | Induces apoptosis via Nur77 pathway |

| 6-Methoxybenzo[f ]chromene derivatives | 1.3 - 3.87 | Moderate | Targets Mcl-1 protein interactions |

| Chalcone derivatives | >10 | Variable | HDAC inhibition |

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- In Vitro Studies : A study involving ovarian carcinoma cells (A2780) demonstrated that treatment with this compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in resistant cancer types .

- Synergistic Effects : Research indicates that combining this compound with existing chemotherapeutics may enhance overall efficacy by overcoming resistance mechanisms in tumor cells.

特性

IUPAC Name |

1-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQCQPJRMITAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451646 | |

| Record name | 2-Hydroxy1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18515-10-1 | |

| Record name | 2-Hydroxy1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。